4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is a complex organic compound with the molecular formula C₂₀H₁₁N₃Na₄O₁₆S₄ and a molecular weight of 769.53 g/mol . This compound is known for its unique structure, which includes nitro, carbonylimino, and benzenedisulfonic acid groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The nitro group is then introduced into the aromatic ring, followed by the formation of carbonylimino linkages. The final step involves the sulfonation of the aromatic rings to introduce the benzenedisulfonic acid groups .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carbonylimino and benzenedisulfonic acid groups can interact with various biological molecules. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid: An intermediate in the synthesis of NF449, a known P2X1 receptor antagonist.
Uniqueness
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H11N3Na4O16S4 |
---|---|
Molecular Weight |
769.5 g/mol |
IUPAC Name |
tetrasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-nitrobenzoyl]amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C20H15N3O16S4.4Na/c24-19(21-15-3-1-13(40(28,29)30)8-17(15)42(34,35)36)10-5-11(7-12(6-10)23(26)27)20(25)22-16-4-2-14(41(31,32)33)9-18(16)43(37,38)39;;;;/h1-9H,(H,21,24)(H,22,25)(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4 |
InChI Key |
SZHKWXCFRHVSHG-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.